![molecular formula C19H29N3O B2811943 9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide CAS No. 1421500-83-5](/img/structure/B2811943.png)

9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

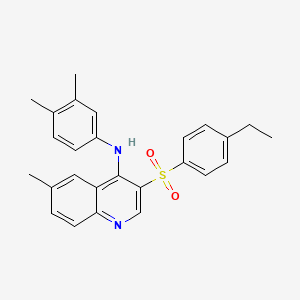

Spiro compounds are a class of organic compounds featuring a spiro connectivity, where two rings share a single atom . The compound you mentioned seems to be a spiro compound with a carboxamide group. Carboxamides are a class of organic compounds characterized by a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of spiro compounds is unique as two rings share a single atom . This compound likely has a similar structure with a carboxamide group attached.Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it is reacted. Generally, carboxamides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with organometallic reagents .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Approaches

A variety of synthetic routes have been developed to produce diazaspiro compounds, including 9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide. These methods often involve multi-step reactions, including cyclization and alkylation, to achieve the desired spiro compounds. For instance, anticonvulsant profiles of new diazaspiro compounds were explored through a series of synthetic steps, leading to compounds with significant anticonvulsant potential (Aboul-Enein et al., 2014). Additionally, the synthesis of diazaspiro compounds through a three-step process has been reported, showcasing a cost-effective and high-yield approach (Pardali et al., 2021).

Crystal Structure

The crystal structure of diazaspiro compounds provides insights into their molecular arrangement and potential interaction mechanisms. The study of alaptide, a related compound, through synchrotron powder diffraction data, revealed interconnected rings adopting specific conformations, which could influence its biological activity (Rohlíček et al., 2010).

Potential Biological Activities

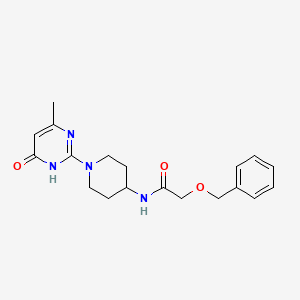

Anticonvulsant Activity

Some diazaspiro compounds have been identified as potential anticonvulsant agents. The synthesized compounds showed varying degrees of efficacy in standard anticonvulsant screens, with certain compounds outperforming reference drugs (Aboul-Enein et al., 2014).

Antibacterial and Antifungal Activities

Novel ethyl diazaspiro decene carboxylates exhibited promising antimicrobial properties against a range of clinically isolated microorganisms, highlighting their potential as new antibacterial and antifungal agents (Thanusu et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O/c1-21-14-15-22(19(16-21)11-5-6-12-19)18(23)20-13-7-10-17-8-3-2-4-9-17/h2-4,8-9H,5-7,10-16H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFJTSJAYDPGMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2(C1)CCCC2)C(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-methyl-N-(3-phenylpropyl)-6,9-diazaspiro[4.5]decane-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2811862.png)

![8-(2,3-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2811864.png)

![N-(2,5-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2811878.png)

![Ethyl 3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2811880.png)

![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811881.png)